Strophanthidin digitaloside

Description

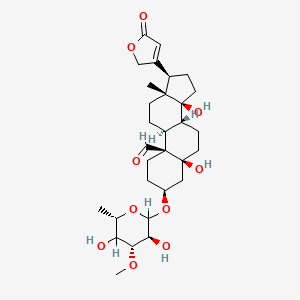

Strophanthidin digitaloside is a cardiac glycoside (CG) derived from the aglycone strophanthidin, a steroid nucleus, conjugated with a digitaloside sugar moiety. Strophanthidin itself is a natural product isolated from plants such as Strophanthus kombe and is structurally characterized by a lactone ring at the C17 position and hydroxyl groups at C3, C5, and C14 . The glycosylation of strophanthidin (e.g., with digitaloside or arabinose) enhances its solubility and bioavailability, which is critical for its pharmacological activity .

This compound primarily inhibits Na+/K+-ATPase, a membrane pump responsible for maintaining cellular ion gradients. This inhibition increases intracellular sodium ([Na⁺]ᵢ), which indirectly elevates intracellular calcium ([Ca²⁺]ᵢ) via the Na⁺/Ca²⁺ exchanger, leading to enhanced myocardial contractility—a hallmark of cardiac glycosides .

Properties

CAS No. |

65681-32-5 |

|---|---|

Molecular Formula |

C30H44O10 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3S,4R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H44O10/c1-16-23(33)25(37-3)24(34)26(39-16)40-18-4-9-28(15-31)20-5-8-27(2)19(17-12-22(32)38-14-17)7-11-30(27,36)21(20)6-10-29(28,35)13-18/h12,15-16,18-21,23-26,33-36H,4-11,13-14H2,1-3H3/t16-,18-,19+,20-,21+,23?,24-,25+,26?,27+,28-,29-,30-/m0/s1 |

InChI Key |

DPKLBEWKXLCUQW-QSPNVOCOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O |

Isomeric SMILES |

C[C@H]1C([C@H]([C@@H](C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O |

Synonyms |

strophanthidin digitaloside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cardiac glycosides share a common steroid core but differ in sugar moieties and functional groups, which significantly influence their pharmacokinetics, potency, and therapeutic applications. Below is a detailed comparison of strophanthidin digitaloside with structurally or functionally related compounds:

Structural and Functional Differences

Pharmacological and Therapeutic Profiles

Key Research Findings

Cardiotonic Effects: this compound and ouabain both inhibit Na+/K+-ATPase, but ouabain exhibits higher affinity, leading to faster onset of action in acute settings . In contrast, strophanthidin-arabinoside (L-form) shows 40% greater cardiotonic activity than its D-isomer, emphasizing the role of sugar stereochemistry .

Anticancer Activity :

- Strophanthidin derivatives induce G2/M cell cycle arrest and apoptosis in cancer cells (e.g., IC50 = 0.53 µM in A549 lung cancer) by suppressing MEK1 and PI3K/AKT pathways .

- Digitoxin, however, targets HIF-1α and NF-κB at lower concentrations (IC50 ~0.02 µM), suggesting divergent signaling mechanisms among CGs .

Toxicity and Selectivity: this compound and its parent compound strophanthidin show negligible toxicity in normal cells (e.g., L132, WRL68) at therapeutic doses, unlike ouabain, which has a narrower therapeutic index . Synthetic glycosides (e.g., arabinosides) exhibit improved safety profiles due to optimized sugar linkages .

Q & A

Q. How do I address ethical concerns when using human cardiac tissues for this compound research?

- Methodological Answer : Obtain informed consent for tissue collection during cardiac surgeries. Anonymize donor data and adhere to institutional review board (IRB) protocols. Justify sample sizes using power analyses to minimize unnecessary tissue use .

Q. What computational tools can predict this compound’s off-target effects or drug-drug interactions?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to Na+/K+-ATPase isoforms. Combine with pharmacovigilance databases (e.g., FAERS) to identify real-world adverse events. Validate predictions using patch-clamp electrophysiology for ion channel effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.